molecular formula C8H10BrN3O2 B6191155 5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde CAS No. 2648947-38-8

5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No. B6191155
CAS RN: 2648947-38-8
M. Wt: 260.1
InChI Key:
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the aldehyde group can undergo nucleophilic addition reactions, and the bromine atom can be replaced in substitution reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many aldehydes are irritants and can be harmful if inhaled, ingested, or come into contact with the skin . Brominated compounds can also be hazardous, depending on the specific compound and the conditions of exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-bromo-2-(oxan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde' involves the reaction of 5-bromo-2-(oxan-2-yl)-1H-1,2,3-triazole with chloral hydrate followed by oxidation with sodium chlorite.", "Starting Materials": [ "5-bromo-2-(oxan-2-yl)-1H-1,2,3-triazole", "chloral hydrate", "sodium chlorite" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-(oxan-2-yl)-1H-1,2,3-triazole (1.0 g, 4.5 mmol) and chloral hydrate (1.2 g, 9.0 mmol) in 10 mL of acetic acid.", "Step 2: Heat the reaction mixture at 80°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in 10 mL of acetic acid and add sodium chlorite (1.5 g, 13.5 mmol).", "Step 8: Heat the reaction mixture at 80°C for 4 hours.", "Step 9: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.", "Step 10: Extract the product with ethyl acetate (3 x 20 mL).", "Step 11: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 12: Concentrate the solution under reduced pressure to obtain the desired product as a yellow solid." ] }

CAS RN

2648947-38-8

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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